molecular formula C17H19NO4 B8580904 5-(Benzyloxy)-3-methyl-2-(propan-2-yloxy)pyridine-4-carboxylic acid

5-(Benzyloxy)-3-methyl-2-(propan-2-yloxy)pyridine-4-carboxylic acid

Cat. No.: B8580904
M. Wt: 301.34 g/mol
InChI Key: QWNPFBVYAPXAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-3-methyl-2-(propan-2-yloxy)pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H19NO4 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylic acid

InChI

InChI=1S/C17H19NO4/c1-11(2)22-16-12(3)15(17(19)20)14(9-18-16)21-10-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,19,20)

InChI Key

QWNPFBVYAPXAIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1OC(C)C)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of phenyl 5-(benzyloxy)-2-bromo-3-methylpyridine-4-carboxylate (2.4 g, 6.0 mmol) and Cs2CO3 (6.1 g, 19 mmol) in i-PrOH (36 mL) was degassed with N2 for 2 minutes. To the reaction mixture was added Pd2(dba)3 (0.31 g, 0.34 mmol) and t-Bu-BippyPhos (0.34 g, 0.66 mmol, cas:894086-00-1). The mixture was heated in the microwave at 115° C. for 1 hour. To the reaction mixture was added 4M NaOH (7 mL) and MeOH (7 mL) and the reaction mixture was stirred at 60° C. for 3 hours. The reaction mixture was concentrated under vacuum. To the residue was added EtOAc (60 mL) and H2O (80 mL). The aqueous layer was acidified with conc. HCl to pH 4 and extracted with EtOAc (2×40 mL). The combined organic layers were washed with brine (60 mL), dried over Na2SO4, and concentrated under vacuum to give 5-(benzyloxy)-3-methyl-2-(propan-2-yloxy)pyridine-4-carboxylic acid (131a, 1.1 g, 60%) as a yellow solid.
Name
phenyl 5-(benzyloxy)-2-bromo-3-methylpyridine-4-carboxylate
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0.34 g
Type
reactant
Reaction Step Three
Quantity
0.31 g
Type
catalyst
Reaction Step Three

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